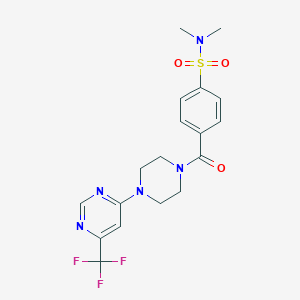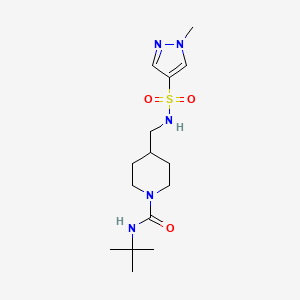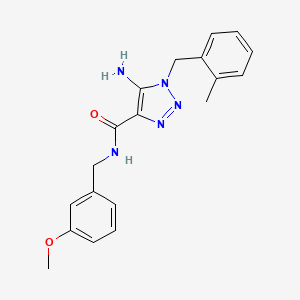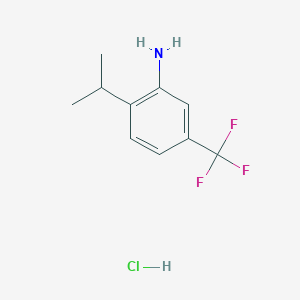![molecular formula C10H22ClN3O B2674651 1,1,3-Trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride CAS No. 2402831-10-9](/img/structure/B2674651.png)
1,1,3-Trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,1,3-Trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride” is a chemical compound with the CAS Number: 2402831-10-9 . It has a molecular weight of 235.76 . The IUPAC name for this compound is 1,1,3-trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21N3O.ClH/c1-11(2)10(14)13(4)8-9-5-6-12(3)7-9;/h9H,5-8H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H22ClN3O . Its average mass is 235.754 Da and its monoisotopic mass is 235.145142 Da .Wissenschaftliche Forschungsanwendungen
1. Rheology and Morphology in Hydrogel Formation
Research on similar urea compounds, like 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, shows they can form hydrogels in acidic conditions. These gels' morphology and rheology depend on the anion identity, indicating potential for physical property tuning in hydrogel applications (Lloyd & Steed, 2011).
2. Hydrophilicity Studies
Studies on tetramethyl urea revealed insights into hydrophobicity and hydrophilicity, particularly regarding methyl groups attached to nitrogen atoms. This can be crucial for understanding solvation and interaction with other substances in solution (Koga et al., 2011).
3. Protein Stability in Marine Animals
Investigations into the interactions between urea derivatives and other compounds like TMAO provide insights into their roles in stabilizing proteins in marine animals, highlighting their potential utility in understanding protein behavior in various environments (Xie et al., 2018).
4. Anticancer Drug Synthesis
1-methyl-3-(5-nitropyridin-2-yl) urea serves as an important intermediate in the synthesis of small molecule anticancer drugs, suggesting the potential utility of related compounds in pharmaceutical synthesis (Zhang et al., 2019).
5. Osmolyte Function in Organisms
The combination of urea and methylamines as osmolytes in certain marine organisms provides insight into the complex interplay of these compounds in biological systems, potentially informing biotechnological applications (Lin & Timasheff, 1994).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,1,3-trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.ClH/c1-11(2)10(14)13(4)8-9-5-6-12(3)7-9;/h9H,5-8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNLEEYSHTZBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN(C)C(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-Trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide](/img/structure/B2674570.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2674572.png)
![4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran](/img/structure/B2674574.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2674580.png)
![(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2674581.png)
![3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2674582.png)
![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid](/img/structure/B2674583.png)

![6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2674586.png)

